N-Isopropyl-2-piperidinecarboxamide hydrochloride
Overview
Description
Scientific Research Applications
Brain Tumor Treatment
N-Isopropyl-2-piperidinecarboxamide hydrochloride has been studied for its effectiveness in treating brain tumors. Kumar et al. (1974) found that this compound, when used as Procarbazine hydrochloride, showed a significant clinical response in treating patients with primary or metastatic brain tumors, although reversible myelosuppression was noted as a major side effect (Kumar et al., 1974).
Bioengineering Applications
In bioengineering, N-Isopropyl-2-piperidinecarboxamide hydrochloride, in the form of poly(N-isopropyl acrylamide), is widely used for nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) highlight its applications in the study of the extracellular matrix, cell sheet engineering, tissue transplantation, and other areas (Cooperstein & Canavan, 2010).
Anti-Acetylcholinesterase Activity
The compound has been synthesized and evaluated for its anti-acetylcholinesterase activity, which is crucial in the development of antidementia agents. Sugimoto et al. (1990) synthesized derivatives of N-Isopropyl-2-piperidinecarboxamide hydrochloride and found significant inhibitory effects on acetylcholinesterase, suggesting potential use in treating dementia (Sugimoto et al., 1990).
Pharmacokinetics of Novel Inhibitors
Teffera et al. (2013) studied the pharmacokinetics of novel inhibitors that include N-Isopropyl-2-piperidinecarboxamide hydrochloride. They found that changes in the compound's structure can significantly affect its metabolic stability and efficacy in treating diseases like cancer (Teffera et al., 2013).
Antihypertensive Agents
N-Isopropyl-2-piperidinecarboxamide hydrochloride derivatives have also been evaluated as potential antihypertensive agents. Watanuki et al. (2011) synthesized and assessed derivatives for their ability to inhibit T-type Ca(2+) channels, which are significant in the development of new classes of antihypertensive drugs (Watanuki et al., 2011).
Antiinflammatory Activity
The compound has been explored for its antiinflammatory activity. Rajasekaran et al. (1999) synthesized derivatives and evaluated their antiinflammatory effectiveness, finding that certain derivatives exhibited potent activity (Rajasekaran et al., 1999).
Safety And Hazards
Future Directions
Piperidines, including N-Isopropyl-2-piperidinecarboxamide hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-propan-2-ylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-5-3-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPMCGZELUSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-2-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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